Barbituric acid, 1-allyl-5,5-diethyl-
Description
Chemical Nomenclature and Structural Classification
The precise identification and classification of a chemical compound are established through systematic nomenclature and an understanding of its core structure and substituent groups.
The compound "Barbituric acid, 1-allyl-5,5-diethyl-" is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The preferred IUPAC name is 5,5-diethyl-1-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione .
This nomenclature is derived from its structure:
1,3-diazinane-2,4,6-trione : This denotes the core barbituric acid ring, which is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, and three ketone (oxo) groups at positions 2, 4, and 6.
5,5-diethyl : This indicates that two ethyl groups (-CH₂CH₃) are attached to the carbon atom at position 5 of the ring.
1-(prop-2-en-1-yl) : This specifies that an allyl group (-CH₂-CH=CH₂) is attached to one of the nitrogen atoms, specifically at position 1.
Unlike more common barbiturates, this specific N-allyl derivative does not have widely recognized common names or synonyms in scientific literature. It is distinct from the more well-known compound Allobarbital, which features two allyl groups at the C5 position (5,5-diallylbarbituric acid). A search for a specific CAS Registry Number for 1-allyl-5,5-diethylbarbituric acid did not yield a unique identifier, suggesting it is not a commonly indexed compound.
| Identifier | Value |
|---|---|
| IUPAC Name | 5,5-diethyl-1-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| Common Synonyms | Not commonly available |
| CAS Registry Number | Not specifically assigned |
Barbituric acid is an organic compound based on a pyrimidine (B1678525) heterocyclic skeleton. wikipedia.org Its structure, 1,3-diazinane-2,4,6-trione, serves as a versatile scaffold for chemical modification. The chemical properties and biological activity of barbituric acid derivatives are determined by the nature and position of the substituent groups attached to this core ring. pharmacy180.com
The most common points of substitution are:
C5 Position : The carbon at position 5 is flanked by two carbonyl groups, making its attached protons acidic and the carbon itself susceptible to alkylation or arylation. The majority of traditional barbiturates are 5,5-disubstituted derivatives. pharmacy180.com
N1 and N3 Positions : The nitrogen atoms of the ring can also be substituted, typically with alkyl groups. Substitution at one or both nitrogen atoms alters the compound's acidity and lipophilicity. auburn.edu
The compound 1-allyl-5,5-diethylbarbituric acid follows this pattern, featuring two ethyl substituents at the C5 position and a single allyl substituent at the N1 position.
Historical Context of Academic Chemical Development of Barbituric Acid Derivatives
The development of barbiturates is a significant chapter in the history of medicinal and organic chemistry.
Barbituric acid was first synthesized in 1864 by the German chemist Adolf von Baeyer. wikipedia.org He accomplished this by condensing urea (B33335) (an animal waste product) with malonic acid (derived from apples). nih.gov There are several anecdotes regarding the origin of the name. The most cited story suggests that von Baeyer and his colleagues celebrated their discovery at a tavern on the feast day of Saint Barbara, the patron saint of artillery officers. An officer at the celebration is said to have coined the name by combining "Barbara" with "urea". nih.govnist.gov Baeyer's initial synthesis involved reducing a compound he called Alloxanbromid (alloxan dibromide) and later by reducing dibromobarbituric acid. wikipedia.org In 1879, French chemist Édouard Grimaux improved the synthesis by reacting malonic acid, urea, and phosphorus oxychloride. wikipedia.org
While barbituric acid itself was not found to be pharmacologically active, its discovery spurred chemists to create a wide array of derivatives. nih.gov The first derivative of significant medical value was synthesized in 1903 by German scientists Emil Fischer and Joseph von Mering. They discovered that 5,5-diethylbarbituric acid was highly effective at inducing sleep in dogs. nih.gov This compound was subsequently marketed by Bayer under the trade name Veronal. nist.gov The synthesis of 5,5-diethylbarbituric acid and other 5,5-disubstituted derivatives generally involves the condensation of a disubstituted malonic ester (in this case, diethyl malonate) with urea in the presence of a strong base like sodium ethoxide. This discovery marked the beginning of the era of barbiturate (B1230296) drugs in medicine.
| Compound Name | Year of Discovery/Synthesis | Key Scientists |
|---|---|---|
| Barbituric acid | 1864 | Adolf von Baeyer nih.govwikipedia.org |
| 5,5-diethylbarbituric acid (Barbital/Veronal) | 1903 | Emil Fischer and Joseph von Mering nih.govnist.gov |
Chemical Significance within Heterocyclic Chemistry
The barbituric acid scaffold is of considerable importance in the field of heterocyclic chemistry. As a derivative of pyrimidine, it is a key building block for the synthesis of a vast number of more complex molecules. Over 2,500 different barbiturates have been synthesized since the parent compound's discovery. wikipedia.org
The reactivity of the barbituric acid ring makes it a versatile starting material. The active methylene (B1212753) group at the C5 position readily participates in Knoevenagel condensation reactions with aldehydes and ketones. fishersci.co.uk This reaction is a fundamental tool for creating new carbon-carbon bonds and synthesizing a wide range of substituted barbiturates. Furthermore, the N-H protons are acidic and can be removed by a base, allowing for N-alkylation to produce derivatives like 1-allyl-5,5-diethylbarbituric acid. acs.org The ability to easily introduce a wide variety of functional groups at both the C5 and N1/N3 positions has made barbituric acid a privileged scaffold in organic synthesis and medicinal chemistry research.
Role as a Pyrimidine Derivative
Barbituric acid, also known as malonylurea or 2,4,6(1H,3H,5H)-pyrimidinetrione, is the parent compound of a large class of synthetic organic compounds. wikipedia.orgmdpi.com Its core structure is a six-membered heterocyclic ring containing two nitrogen atoms and three carbonyl groups. This pyrimidine framework is a key building block in the synthesis of a wide array of compounds with diverse applications. researchgate.net
The compound Barbituric acid, 1-allyl-5,5-diethyl- is a specific analogue within this class, characterized by particular substitutions on the barbituric acid backbone. These modifications are crucial in defining its chemical properties and potential interactions. The study of such derivatives is a significant area of medicinal chemistry, aiming to develop novel compounds with specific activities. mdpi.com
Structural Features and Potential for Chemical Modification
The structure of Barbituric acid, 1-allyl-5,5-diethyl- is distinguished by several key features that offer avenues for chemical modification. The central pyrimidine ring provides a stable scaffold. Attached to this are specific functional groups that influence its chemical behavior.
Key Structural Components:
| Component | Position | Description |
| Pyrimidine Ring | Core Structure | A heterocyclic ring of 2,4,6-(1H,3H,5H)-pyrimidinetrione. mdpi.com |
| Allyl Group | N-1 | An unsaturated hydrocarbon group (-CH₂-CH=CH₂) attached to one of the nitrogen atoms. |
| Ethyl Groups | C-5 | Two ethyl groups (-CH₂CH₃) attached to the fifth carbon atom of the ring. nih.gov |
The potential for chemical modification of this compound is extensive. Researchers can explore synthesizing analogues by:
Altering the N-substituents: The allyl group at the N-1 position can be replaced with other alkyl or aryl groups to investigate structure-activity relationships.
Varying the C-5 substituents: The two ethyl groups at the C-5 position are a primary site for modification. Introducing different alkyl, aryl, or functionalized groups can significantly alter the compound's properties. mdpi.com The synthesis of 5-allyl barbituric acid derivatives has been achieved through reactions involving diethyl malonate, sodium ethoxide, and allyl bromide. mdpi.com
Modifying the pyrimidine ring: While less common, modifications to the core ring structure itself can lead to entirely new classes of compounds.
These modifications allow for the systematic exploration of how different structural features impact the molecule's chemical and physical properties.
Research Avenues for Barbituric acid, 1-allyl-5,5-diethyl- and its Analogues
Research into Barbituric acid, 1-allyl-5,5-diethyl- and its analogues focuses on several key areas, primarily within synthetic and medicinal chemistry. The versatility of the barbituric acid scaffold makes it an attractive starting point for the development of novel compounds. researchgate.net
One significant area of research is the synthesis of novel derivatives . The Knoevenagel condensation is a common reaction used to create 5-arylidene barbituric acid derivatives. mdpi.comfishersci.com Furthermore, palladium-catalyzed allylation reactions have been used to create barbituric acid derivatives with all-carbon tetrasubstituted stereocenters. mdpi.com
Another research avenue involves the development of photoreactive analogues . For example, a photolabile derivative of mephobarbital, 5-allyl-1-methyl-5-(m-trifluoromethyldiazirynylphenyl)barbituric acid, has been synthesized to aid in identifying barbiturate binding sites on receptors like the GABA-A receptor. nih.gov This highlights the potential for using structurally similar compounds, such as Barbituric acid, 1-allyl-5,5-diethyl-, as platforms for creating sophisticated chemical probes.
The exploration of enantioselective synthesis is also a critical research direction. Many barbiturates with a stereocenter at the C-5 position exhibit enantioselective biological activity. mdpi.comnih.gov Developing methods to selectively synthesize one enantiomer of a chiral barbiturate derivative is a key goal in medicinal chemistry.
Finally, the creation of fused-ring systems based on the barbituric acid structure is an active area of investigation. These complex architectures can lead to compounds with unique biological profiles. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
7548-63-2 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5,5-diethyl-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-4-7-13-9(15)11(5-2,6-3)8(14)12-10(13)16/h4H,1,5-7H2,2-3H3,(H,12,14,16) |
InChI Key |
IGIRIITWQIFRAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC=C)CC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Classical Approaches to 1-Allyl-5,5-diethylbarbituric Acid Synthesis
The traditional synthesis of 1-allyl-5,5-diethylbarbituric acid is not a single reaction but a strategic sequence. It typically involves the initial synthesis of the 5,5-diethylbarbituric acid core, followed by the introduction of the allyl group at the N-1 position.
Condensation Reactions Involving Malonic Ester Derivatives
The cornerstone of barbiturate (B1230296) synthesis is the condensation reaction between a disubstituted malonic ester and urea (B33335). uobasrah.edu.iq This reaction, driven by a strong base, leads to the formation of the six-membered barbiturate ring.
The immediate precursor to the 5,5-diethylbarbituric acid ring is diethyl diethylmalonate. This key intermediate is condensed with urea in the presence of a strong base, such as sodium ethoxide, which is often prepared in situ by reacting sodium metal with absolute ethanol (B145695). cutm.ac.in The mixture is heated under reflux for several hours, during which the sodium salt of 5,5-diethylbarbituric acid precipitates. Subsequent acidification with a strong acid, like hydrochloric acid, neutralizes the salt and yields the final 5,5-diethylbarbituric acid product. cutm.ac.in
Alkylation Strategies at the Barbiturate Ring System
Alkylation is a fundamental strategy in the synthesis of 1-allyl-5,5-diethylbarbituric acid, used both to establish the C5-diethyl core and to introduce the N1-allyl group.
The synthesis of the precursor, diethyl diethylmalonate, begins with a malonic ester, typically diethyl malonate. The acidic α-hydrogens of diethyl malonate are sequentially removed by a base (e.g., sodium ethoxide) to form an enolate. This nucleophilic enolate then undergoes alkylation via an SN2 reaction with an ethyl halide, such as ethyl bromide, to introduce the first ethyl group. The process is then repeated—deprotonation followed by alkylation with another equivalent of ethyl halide—to yield the required C5-disubstituted ester, diethyl diethylmalonate. google.com
| Step | Reactant 1 | Reactant 2 | Base | Product |
| 1 | Diethyl malonate | Ethyl bromide | Sodium ethoxide | Diethyl ethylmalonate |
| 2 | Diethyl ethylmalonate | Ethyl bromide | Sodium ethoxide | Diethyl diethylmalonate |
With the 5,5-diethylbarbituric acid core constructed, the final step in the classical synthesis is the introduction of the allyl group at the N-1 position. This is achieved through a base-catalyzed N-alkylation reaction. The 5,5-diethylbarbituric acid is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate one of the ring's nitrogen atoms, forming an amide anion. This anion then acts as a nucleophile, attacking an allyl halide like allyl bromide (3-bromopropene) to form the final 1-allyl-5,5-diethylbarbituric acid product. google.comnih.gov The reaction can be performed in various solvents, including ethanol or dimethylformamide. prepchem.com
| Precursor | Alkylating Agent | Base | Solvent (Example) |
| 5,5-Diethylbarbituric acid | Allyl Bromide | Sodium Hydroxide | Ethanol |
| Sodium 5,5-diethylbarbiturate | Allyl Bromide | (None required) | Dimethylformamide |
Modern Synthetic Innovations in Barbituric Acid, 1-allyl-5,5-diethyl- Chemistry
Modern organic synthesis aims to improve efficiency, reduce waste, and simplify procedures. In the context of substituted barbiturates, significant progress has been made with the development of multicomponent, one-pot reactions. nih.govnih.gov
These innovative strategies allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. One such approach involves a three-component, one-pot sequential synthesis. nih.gov This method can condense a malonic acid monoester with a carbodiimide (B86325) to form an N-acyl urea derivative. This intermediate is then cyclized in situ with a base. By including an electrophile, such as an alkyl or allyl halide, in the final step, a fully substituted barbiturate can be generated in a highly efficient manner. nih.govnih.gov
While not explicitly detailed for 1-allyl-5,5-diethylbarbituric acid, this methodology represents a powerful and versatile platform for creating a diverse library of N-alkylated and C5-substituted barbiturates. The key advantage is operational simplicity and the ability to generate structural diversity from readily available precursors in a single, streamlined process. nih.gov Research in this area focuses on expanding the scope of compatible reactants and catalysts, including the use of microwave irradiation to accelerate reaction times. lookchem.com
Catalytic Approaches to Alkylation
Modern catalysis provides powerful tools for the precise alkylation of the barbituric acid scaffold. Ruthenium and palladium-based catalysts are at the forefront of these developments, enabling efficient C-H and N-H functionalization.
An environmentally benign approach for the alkylation of barbituric acids has been developed utilizing ruthenium catalysis through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. libretexts.orgresearchgate.net This methodology allows for the C-5 alkylation of barbituric acids using alcohols as the alkylating agents, with water being the only byproduct. organic-chemistry.org The process is considered atom-economical and aligns with the principles of green chemistry. researchgate.net
The catalytic cycle typically involves three key steps:
Dehydrogenation: The ruthenium catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde.
Condensation: The in situ-generated aldehyde undergoes a Knoevenagel-type condensation with the active methylene (B1212753) group of the barbituric acid, followed by dehydration.
Hydrogenation: The catalyst returns the borrowed hydrogen to the resulting intermediate, leading to the final alkylated product and regeneration of the catalyst.
This method has been shown to be effective for the synthesis of various 5-alkylbarbituric acids in good to excellent yields with low catalyst loading. researchgate.net A variety of substrates, including different aliphatic alcohols, are well-tolerated in this catalytic system. researchgate.net
| Alcohol | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzyl (B1604629) alcohol | 5-Benzylbarbituric acid | 95 | researchgate.net |
| 1-Butanol | 5-Butylbarbituric acid | 88 | researchgate.net |
| 1-Hexanol | 5-Hexylbarbituric acid | 91 | researchgate.net |
Palladium catalysis is a cornerstone for allylation reactions in organic synthesis. For the synthesis of 1-allyl-5,5-diethylbarbituric acid, this methodology is particularly relevant for the introduction of the allyl group at the N-1 position. The reaction typically involves a palladium(0) catalyst which reacts with an allylic substrate (e.g., allyl carbonate or allyl acetate) to form a π-allyl palladium complex. The barbiturate anion then acts as a nucleophile, attacking the π-allyl complex to form the N-allylated product.
Pioneering work in the 1990s demonstrated the palladium-catalyzed allylation of barbituric acid derivatives, creating all-carbon tetrasubstituted stereocenters at the C-5 position. mdpi.com More recent developments have focused on asymmetric allylic alkylation, allowing for the enantioselective synthesis of barbiturates. mdpi.com For N-allylation, the reaction conditions can be tuned to favor attack by the nitrogen atom over the oxygen or carbon atoms of the barbiturate ring. The choice of ligands, solvents, and bases is critical for controlling the regioselectivity and efficiency of the reaction. nih.gov
Organocatalysis in Barbituric Acid Derivative Synthesis
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of metal catalysts. For barbituric acid derivatives, organocatalysts, particularly chiral amines and squaramides, have been employed to catalyze various transformations. researchgate.net These reactions often involve the activation of either the barbituric acid nucleophile or the electrophilic partner.
Chiral bifunctional catalysts, possessing both a Brønsted acid/base site and a hydrogen-bonding donor site, are particularly effective. researchgate.net They can facilitate enantioselective Michael additions of barbiturates to α,β-unsaturated aldehydes and ketones, as well as other conjugate addition reactions. mdpi.com This approach has enabled the construction of complex chiral scaffolds containing the barbiturate moiety with high levels of stereocontrol. semanticscholar.org While direct N-allylation using organocatalysis is less common, the principles of activating the barbiturate nucleophile can be applied to various alkylation reactions.
Green Chemistry Principles in Synthesis
The synthesis of barbituric acid derivatives is increasingly being guided by the principles of green chemistry to minimize environmental impact. jetir.org Key strategies include the use of solvent-free reaction conditions, aqueous media, and recyclable catalysts. isca.me
One prominent green method is the use of grinding or mechanochemistry for Knoevenagel condensations between barbituric acid and aldehydes. jetir.org This solvent-free approach often leads to shorter reaction times, higher yields, and simpler work-up procedures compared to traditional solvent-based methods. The use of water as a solvent is another important green alternative, as it is non-toxic, inexpensive, and can sometimes enhance reactivity and selectivity. isca.me Furthermore, the development of heterogeneous catalysts, such as copper oxide nanoparticles, allows for easy separation from the reaction mixture and catalyst recycling, contributing to a more sustainable synthetic process. isca.me
Precursor Chemistry for 1-allyl-5,5-diethylbarbituric acid
The synthesis of the target compound relies on the availability of a key precursor, 5,5-diethylbarbituric acid. This, in turn, is prepared from a suitably substituted malonic ester.
Synthesis of 5,5-Diethylmalonic Acid Derivatives
The classic and widely used method for preparing 5,5-disubstituted barbituric acids is the condensation of a dialkyl-substituted diethyl malonate with urea. cutm.ac.inuobasrah.edu.iq Therefore, the synthesis of diethyl diethylmalonate is the critical first step.
This is typically achieved through the malonic ester synthesis. wikipedia.org The process begins with diethyl malonate, which has acidic α-hydrogens (pKa ≈ 13) due to the two flanking ester groups. libretexts.org The synthesis proceeds via the following steps:
Enolate Formation: Diethyl malonate is deprotonated with a strong base, typically sodium ethoxide in ethanol, to form a resonance-stabilized enolate. libretexts.org
Dialkylation: The enolate is a potent nucleophile and is subjected to two successive alkylation steps with an ethyl halide (e.g., ethyl bromide or ethyl iodide) via an SN2 reaction. wikipedia.orgsciencemadness.org It is crucial to use two equivalents of the base and the alkylating agent to achieve complete dialkylation. sciencemadness.org The first alkylation yields diethyl ethylmalonate, and the second yields the desired diethyl diethylmalonate.
Condensation with Urea: The resulting diethyl diethylmalonate is then condensed with urea in the presence of a strong base like sodium ethoxide. cdnsciencepub.com This reaction forms the six-membered pyrimidine (B1678525) ring of 5,5-diethylbarbituric acid through a cyclocondensation reaction. cutm.ac.in
Preparation of Allylating Reagents
The introduction of an allyl group onto the nitrogen atom of the barbiturate ring is a key step in the synthesis of 1-allyl-5,5-diethylbarbituric acid. This is typically achieved through an N-alkylation reaction. The success of this reaction hinges on the use of suitable allylating reagents, which are compounds capable of delivering an allyl group to a nucleophile, in this case, the nitrogen atom of the barbiturate.
Commonly employed allylating reagents are allyl halides, such as allyl bromide or allyl chloride. These reagents can be prepared through various established synthetic routes. For instance, allyl alcohol can be treated with hydrogen halides (HBr or HCl) or other halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to yield the corresponding allyl halide.
Another class of reagents used for allylation includes allyl sulfonates, such as allyl tosylate or allyl mesylate. These are prepared by reacting allyl alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base.
The choice of allylating reagent can be influenced by factors such as reaction conditions and the specific substrate. The reactivity of these agents generally follows the order: allyl iodide > allyl bromide > allyl chloride.
| Allylating Reagent Class | General Structure | Preparation Method Example | Leaving Group |
|---|---|---|---|
| Allyl Halides | CH₂=CHCH₂-X (X = Cl, Br, I) | Allyl alcohol + HBr → Allyl bromide + H₂O | Halide ion (Cl⁻, Br⁻, I⁻) |
| Allyl Sulfonates | CH₂=CHCH₂-OSO₂R | Allyl alcohol + TsCl → Allyl tosylate + HCl | Sulfonate ion (e.g., Tosylate, Mesylate) |
Formaldehyde (B43269) Reactions for N-Hydroxymethylation
While not directly involved in the synthesis of 1-allyl-5,5-diethylbarbituric acid, the reaction of barbiturates with formaldehyde to form N-hydroxymethyl derivatives is a relevant transformation of the barbiturate core. wikipedia.org This reaction, known as hydroxymethylation, introduces a hydroxymethyl (-CH₂OH) group onto a nitrogen atom of the barbiturate ring. wikipedia.org
The reaction typically proceeds by treating the barbiturate with formaldehyde in an aqueous or alcoholic solution, often under basic conditions. The nitrogen atom of the barbiturate acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
This process can be a precursor to further functionalization. The resulting hydroxymethyl group can be subsequently modified, for example, by conversion to a leaving group for further substitution reactions or by reaction with another nucleophile. Studies have shown that formaldehyde can accelerate the decomposition of some barbiturates, such as phenobarbital (B1680315), in aqueous solutions. nih.govcapes.gov.br
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| Barbiturate (N-H) | Formaldehyde (CH₂O) | N-Hydroxymethyl barbiturate | Hydroxymethylation |
Stereochemical Considerations in the Synthesis of Chiral Barbiturate Derivatives
The compound 1-allyl-5,5-diethylbarbituric acid is achiral because the C5 position of the barbiturate ring is substituted with two identical ethyl groups. However, if the two substituents at the C5 position are different, this carbon becomes a stereocenter, leading to the possibility of enantiomers. The synthesis of such chiral barbiturate derivatives requires stereochemical control.
Recent research has focused on developing catalytic asymmetric methods to synthesize chiral barbiturates with high enantioselectivity. mdpi.comnih.gov These methods often involve the reaction of a prochiral barbiturate derivative with an electrophile in the presence of a chiral catalyst. nih.gov For instance, amine-squaramide catalysts have been used for the asymmetric α-functionalization of barbituric acid surrogates. nih.gov
Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the barbiturate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Furthermore, enzymatic resolutions have been employed to separate enantiomers from a racemic mixture of chiral barbiturates. This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer, allowing for the isolation of the other.
The development of stereoselective synthetic strategies is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. mdpi.com For example, the four stereoisomers of the anesthetic methohexital (B102721) display different narcotic effects. mdpi.com
Chemical Reactivity and Transformation Pathways
Chemical Degradation Studies of Barbituric acid, 1-allyl-5,5-diethyl-
Photochemical Degradation (Photolysis) Mechanisms
The photochemical degradation of barbiturates, including Allobarbital, is a recognized pathway for their transformation. Irradiation with UV light can induce significant changes in the molecular structure. For instance, studies on similar barbiturates like pentobarbital (B6593769) have shown that photolysis can lead to two primary processes: dealkylation at the C-5 position and the opening of the barbiturate (B1230296) ring. researchgate.net The ratio between these two reactions is influenced by the specific substituents on the ring. researchgate.net
The general mechanism of photosensitization by drugs can involve the excited state of the drug molecule inducing cellular damage through radical formation, the generation of toxic singlet oxygen, or electron transfer to produce reactive superoxide (B77818) radicals. researchgate.netugr.es The structural characteristics of a photosensitizer are linked to its capacity to absorb radiation at wavelengths that can penetrate the skin (above 310 nm), which then leads to photochemical decomposition, forming stable photoproducts, free radicals, and/or singlet oxygen. ugr.es While specific photolysis products of Allobarbital are not detailed in the provided results, the degradation of other barbiturates suggests that similar pathways involving ring contraction or cleavage are plausible. For example, the irradiation of hexobarbital (B1194168) has been shown to induce a stereospecific conversion to a hydantoin (B18101) derivative through the homolytic cleavage of the C4-C5 bond. researchgate.net
Hydrolytic Degradation Pathways
The hydrolytic degradation of Allobarbital, like other barbituric acid derivatives, is a key factor in its stability in aqueous solutions. researchgate.net The mechanism of degradation is primarily hydrolytic. researchgate.net Studies on the hydrolysis of related 5-allylbarbituric acid derivatives have shown that both undissociated and monoanionic forms of the compound can undergo reversible isomerization to form intermediates like α-allophanyl-α-allyl-γ-valerolactone. nih.gov This intermediate can then hydrolyze to produce α-allyl-γ-valerolactone and urea (B33335). nih.gov In strongly alkaline conditions, the dianionic form can hydrolyze to yield products such as α-allyl-α-carboxy-γ-valerolactone and urea. nih.gov
The degradation process is complex, and various intermediates can be formed depending on the specific conditions. The identification of these degradation products is crucial for understanding the complete transformation pathway. researchgate.netnih.gov
Influence of pH on Chemical Stability
The chemical stability of Barbituric acid, 1-allyl-5,5-diethyl- is significantly influenced by the pH of the surrounding medium. researchgate.netnih.gov The ionization state of the molecule changes with pH, which in turn affects its degradation pathways and rates. researchgate.net Generally, acidic or basic conditions can catalyze hydrolytic and other chemical reactions, potentially leading to a loss of the active compound. researchgate.net
For barbiturates, the degradation mechanism and the resulting products are pH-dependent. nih.gov In aqueous solutions, Allobarbital degradation products have been identified at various pH values. researchgate.netnih.gov While extreme pH levels often accelerate the degradation of pharmaceuticals, some compounds exhibit greater stability in slightly acidic conditions. semanticscholar.org For instance, the degradation of pentobarbital has been studied across different pH values, revealing the complexity of its photolytic pathways under varying conditions of acidity and alkalinity. researchgate.net The rate constants of degradation reactions for barbiturates are often determined as a function of pH to understand the stability profile of the compound. researchgate.net
Reactions of the Barbiturate Ring System
The barbiturate ring is a versatile heterocyclic system that can undergo various chemical transformations.
Ring-Opening Reactions
The opening of the barbiturate ring is a common reaction, particularly under hydrolytic conditions. mdpi.comnih.gov This process can be initiated by nucleophilic attack, often by hydroxide (B78521) ions in alkaline solutions, on the carbonyl groups of the ring. For example, the alkaline hydrolysis of 1,3-dimethylphenobarbital involves the reversible cleavage of the 1,6-position, leading to the formation of a malonuric acid derivative. researchgate.net This intermediate can be stable to further hydrolysis but may also recyclize back to the original barbiturate. researchgate.net Irreversible ring opening can also occur, leading to the formation of different degradation products. researchgate.net
The specific products of ring-opening reactions depend on the substituents on the barbiturate ring and the reaction conditions. These reactions are significant as they lead to the inactivation of the pharmacological properties of the parent compound.
Reactions at the Carbonyl Functions
The carbonyl groups within the barbiturate ring are key sites for chemical reactivity. These groups can participate in a variety of reactions, including nucleophilic additions and condensations. mdpi.com The electrophilicity of the carbon atoms in the carbonyl groups makes them susceptible to attack by nucleophiles. The reactivity of these carbonyl functions can be modulated by the substituents on the ring. For instance, the presence of electron-withdrawing or electron-donating groups can influence the partial positive charge on the carbonyl carbons.
While specific reactions at the carbonyl functions of Allobarbital are not extensively detailed in the provided search results, the general reactivity of barbiturates suggests that these sites are important for derivatization and transformation reactions. mdpi.com For example, reactions with aldehydes or ketones can lead to the formation of pyrimidinediones. mdpi.com
Reactivity of the Allyl Moiety in 1-allyl-5,5-diethylbarbituric acid
The allyl group attached to the nitrogen atom at position 1 introduces a reactive alkene functionality to the molecule. This C=C double bond is susceptible to a range of reactions typical of alkenes, including additions, oxidations, and reductions.
Addition Reactions
The double bond of the N-allyl group can undergo electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich pi bond, leading to the formation of a more stable carbocation intermediate, which is then attacked by a nucleophile to yield the final product. The most common addition reactions for alkenes involve hydrogen halides, halogens, and water (in the presence of an acid catalyst).
Another notable addition reaction is oxymercuration-demercuration. For instance, the synthesis of mercurated N-allylbarbital derivatives has been reported, demonstrating the accessibility of the allyl double bond to such transformations. researchgate.net This reaction typically proceeds by the addition of a mercury(II) salt, such as mercury(II) acetate (B1210297), across the double bond in the presence of a nucleophilic solvent like water, followed by reductive demercuration.
Table 1: Representative Addition Reactions of the Allyl Group
| Reagent | Reaction Type | Product Type |
|---|---|---|
| HBr | Electrophilic Addition | 1-(2-bromopropyl)-5,5-diethylbarbituric acid |
| Br₂ | Electrophilic Addition | 1-(2,3-dibromopropyl)-5,5-diethylbarbituric acid |
Oxidation and Reduction Pathways
The allyl group is susceptible to both oxidation and reduction, providing pathways to further functionalized analogues.
Oxidation: Allylic oxidation can occur at the carbon atom adjacent to the double bond, or the double bond itself can be oxidized. Metabolic studies of related barbiturates with C5-allyl groups show pathways involving allylic oxidation to form alcohols (e.g., R-CH(OH)CH=CH₂) or oxidation of the double bond to form an epoxide, which can be subsequently hydrolyzed to a diol (R-CH₂CH(OH)CH₂(OH)). auburn.edu These pathways are illustrative of the potential oxidative transformations for the N-allyl group in 1-allyl-5,5-diethylbarbituric acid.
Reduction: The double bond of the allyl group can be readily reduced to a single bond, converting the allyl group into a propyl group. A standard method for this transformation is catalytic hydrogenation, which involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This reaction is typically highly efficient and selective for the alkene functionality, leaving the barbiturate ring intact. This conversion to the N-propyl analogue can be a useful strategy for modifying the lipophilicity and steric profile of the molecule.
Derivatization Strategies for Barbituric acid, 1-allyl-5,5-diethyl- Analogues
The barbiturate core is a versatile platform for the synthesis of a wide array of analogues through derivatization at the nitrogen and carbon positions of the pyrimidine (B1678525) ring.
Further N-Substitution Reactions (e.g., 1,3-bis(alkoxyalkyl) derivatives)
With the N1 position already occupied by an allyl group, the remaining acidic N-H proton at the N3 position can be substituted through alkylation. This reaction is typically carried out using a base to deprotonate the nitrogen, forming a nucleophilic anion that then reacts with an alkylating agent. nih.gov
A specific example demonstrating this strategy is the synthesis of 1,3-bis(alkoxyalkyl) derivatives. For example, starting from sodium barbital (B3395916) (the sodium salt of 5,5-diethylbarbituric acid), reaction with chloromethyl n-dodecyl ether in dimethylformamide yields 1,3-di-n-dodecyloxymethyl-5,5-diethyl barbituric acid. prepchem.com A similar strategy can be applied to 1-allyl-5,5-diethylbarbituric acid, where reaction with an appropriate alkoxyalkyl halide in the presence of a base would yield the corresponding 1-allyl-3-(alkoxyalkyl)-5,5-diethylbarbituric acid derivative. This allows for the introduction of a second, different functional group on the other nitrogen atom, creating heterobifunctionalized analogues.
C5-Substitution and Functionalization
The C5 position of the barbituric acid ring is crucial for its chemical and biological properties, and its functionalization is a primary strategy in the synthesis of barbiturate derivatives. openstax.org The two hydrogen atoms at C5 in unsubstituted barbituric acid are acidic and can be sequentially removed by bases to form a nucleophilic carbanion. This anion readily reacts with electrophiles, such as alkyl halides, allowing for the introduction of one or two substituents at this position. openstax.orgmdpi.com
In the case of 1-allyl-5,5-diethylbarbituric acid, the C5 position is already fully substituted with two ethyl groups, precluding further direct alkylation or functionalization at this site. However, the synthesis of the 5,5-diethyl core itself relies on this fundamental reactivity. Analogues of the title compound with different C5 substituents can be synthesized by starting with a 1-allyl-barbituric acid intermediate and then performing sequential or one-pot dialkylation at the C5 position.
Table 2: Common C5-Functionalization Reactions for the Barbiturate Scaffold
| Reagent(s) | Reaction Type | Product Type |
|---|---|---|
| 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | C-Alkylation | 5-Alkylbarbituric acid |
| 1. Base (e.g., NaOEt) 2. Two equivalents of R-X | C-Dialkylation | 5,5-Dialkylbarbituric acid |
| Aldehyde/Ketone | Knoevenagel Condensation | 5-Alkylidenebarbituric acid |
Metal-Coordination Chemistry of Barbituric Acid Derivatives
The coordination chemistry of barbituric acid and its derivatives has been a subject of considerable interest due to the versatile binding modes of the barbiturate ligand and the potential applications of the resulting metal complexes. Barbiturates, including 5,5-disubstituted derivatives, can coordinate with a variety of metal ions through their nitrogen and oxygen atoms, leading to the formation of diverse supramolecular structures. uni-muenchen.de
Barbituric acid can exist in keto-enol tautomeric forms, and deprotonation typically occurs at the C5-methylene group in the parent compound or at a nitrogen atom in 5,5-disubstituted derivatives. The resulting anion can then act as a ligand, coordinating to metal centers. nih.govresearchgate.net
Research has demonstrated that barbituric acid derivatives can form complexes with a range of transition metals, including but not limited to cobalt(II), copper(II), iron(III), manganese(II), and nickel(II). academicjournals.orgresearchgate.netresearchgate.net The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1, 1:2, and 1:3. academicjournals.org Spectroscopic analyses, such as infrared and ultraviolet spectroscopy, alongside magnetic susceptibility measurements, have been instrumental in characterizing the structures of these coordination compounds. academicjournals.orgresearchgate.netresearchgate.net
In the solid state, the coordination of barbiturate anions to metal ions often results in the formation of coordination polymers. nih.gov For instance, a systematic study on the complexes of barbituric acid with all five alkali metals (Li–Cs) revealed the formation of polymeric structures. nih.gov In these complexes, the organic species and water molecules coordinate to the metal centers exclusively through oxygen atoms, acting as either terminal or bridging ligands. nih.gov The coordination number of the metal ion in these structures is influenced by the ionic radius of the metal, ranging from 4 for lithium to 8 for cesium. nih.gov Hydrogen bonding also plays a crucial role in the crystal packing of these compounds. nih.gov
The coordination behavior of 5,5-diethylbarbituric acid (also known as barbital) has also been investigated. It has been shown to form complexes with various transition metals, often with the general formula M(II)(Hdebarb)2L2, where Hdebarb is the monoanion of 5,5-diethylbarbituric acid and L is an organic base. uni-muenchen.de X-ray crystallographic studies of these complexes have revealed that the barbiturate anion can coordinate to the metal center through a deprotonated nitrogen atom. uni-muenchen.de Platinum(II) complexes of 5,5-diethylbarbituric acid have also been synthesized and characterized, where the barbiturate ligand is N-bonded to the platinum center. rsc.org
Furthermore, studies on transition metal complexes with barbiturate and other ligands, such as 1,2-bis(4-pyridyl)-ethane, have shown the formation of one-dimensional covalent chains that interact through hydrogen bonding and π-stacking with the barbiturate anions and water molecules, resulting in three-dimensional supramolecular arrangements. tandfonline.com In some cases, the reaction conditions can lead to the opening of the barbituric acid ring and the formation of complexes with the resulting malonate ion. tandfonline.com
The following table summarizes some of the reported metal complexes of barbituric acid and its derivatives, highlighting the metal ion, the specific barbiturate ligand, and the general structural features of the resulting complex.
| Metal Ion | Barbiturate Ligand | Formula/Structural Features |
| Li⁺ | Barbituric acid | [Li(BA)(H₂O)₂] - Polymeric chain, coordination number 4. nih.gov |
| Na⁺ | Barbituric acid | Polymeric chains with bridging and terminal ligands. nih.gov |
| K⁺ | Barbituric acid | [K(BA)]∞ - Polymeric, seven and eight-coordinate K⁺ ions. nih.gov |
| Mn²⁺ | Barbituric acid | [Mn(bpa)(H₂O)₄]B₂ · 4H₂O - 1-D covalent chains with barbiturate as a counter-ion. tandfonline.com |
| Fe²⁺ | Barbituric acid | [Fe(bpa)(H₂O)₄]B₂ · 4H₂O - 1-D covalent chains with barbiturate as a counter-ion. tandfonline.com |
| Co²⁺ | Barbituric acid | [Co(bpa)(H₂O)₄]B₂ · 4H₂O - 1-D covalent chains with barbiturate as a counter-ion. tandfonline.com |
| Zn²⁺ | Barbituric acid | [Zn(bpa)(H₂O)₄]B₂ · 4H₂O - 1-D covalent chains with barbiturate as a counter-ion. tandfonline.com |
| Ni²⁺ | 5,5-diethylbarbituric acid | Square planar geometry. scirp.org |
| Pd²⁺ | 5,5-diethylbarbituric acid | Square planar geometry. scirp.org |
| Pt²⁺ | 5,5-diethylbarbituric acid | Square planar geometry. scirp.org |
| Pt²⁺ | 5,5-diethylbarbituric acid | cis-[PtCl(debarb)(PPh₃)₂] - N-bonded barbiturate ligand. rsc.org |
Structural Elucidation and Spectroscopic Characterization Advanced Research Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in both solution and the solid state.
High-resolution 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments in solution provide unambiguous assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom within the molecule.
For the parent compound, Barbital (B3395916), the symmetry of the molecule (with two equivalent ethyl groups and two equivalent N-H protons) simplifies its spectrum. The introduction of a single allyl group at the N1 position in 1-allyl-5,5-diethylbarbituric acid breaks this symmetry, leading to a more complex and informative spectrum.
Expected ¹H and ¹³C NMR Assignments for 1-allyl-5,5-diethylbarbituric acid:
The following table outlines the predicted chemical shifts (δ) for 1-allyl-5,5-diethylbarbituric acid based on standard values for the barbiturate (B1230296) core and the allyl group. The N-substitution causes the two ethyl groups at the C5 position to become chemically non-equivalent.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl Groups (C5) | ||
| -CH₂- (a) | ~2.0 | ~32 |
| -CH₃ (a) | ~0.8 | ~9 |
| -CH₂- (b) | ~2.0 | ~32 |
| -CH₃ (b) | ~0.8 | ~9 |
| Barbiturate Ring | ||
| C5 | - | ~58 |
| C4=O | - | ~173 |
| C6=O | - | ~173 |
| C2=O | - | ~150 |
| N3-H | ~11.5 | - |
| Allyl Group (N1) | ||
| N1-CH₂- | ~4.4 | ~45 |
| -CH= | ~5.8 | ~131 |
| =CH₂ | ~5.2 | ~119 |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.
2D NMR experiments would be crucial for confirmation:
COSY (Correlation Spectroscopy) would show correlations between the protons of each ethyl group (-CH₂- and -CH₃) and within the allyl group (N-CH₂-, -CH=, and =CH₂).
HSQC (Heteronuclear Single Quantum Coherence) would link each proton signal to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, for instance, from the N-CH₂- protons of the allyl group to the C2 and C6 carbonyl carbons, confirming the site of substitution.
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of crystalline and amorphous solids. It is particularly sensitive to the local environment of nuclei, making it ideal for identifying different polymorphic forms and probing intermolecular interactions like hydrogen bonds. fsu.edu
For barbiturates, ssNMR can distinguish between polymorphs by detecting differences in the chemical shifts and relaxation times of carbon and nitrogen atoms that arise from variations in crystal packing and molecular conformation. nih.gov The ¹³C and ¹⁵N chemical shifts of the carbonyl and amine groups are especially sensitive to their involvement in hydrogen bonding.
Studies on related N-monosubstituted barbiturates have shown that substitution at a nitrogen atom fundamentally alters the hydrogen-bonding motifs. nih.gov While 5,5-disubstituted barbiturates like Barbital typically form centrosymmetric dimers via N-H···O=C hydrogen bonds, N-monosubstituted derivatives like 1-allyl-5,5-diethylbarbituric acid are sterically prevented from forming this dimer. Instead, they tend to form catemeric (chain-like) motifs, such as N-H···O hydrogen-bonded helical chains. nih.gov Solid-state NMR can quantify the strength of these hydrogen bonds by measuring through-bond J-couplings between donor and acceptor atoms (e.g., ¹⁵N-¹⁵N J couplings in isotopically labeled samples). jst.go.jp
Vibrational Spectroscopy (IR, Raman, Terahertz)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and solid-state form.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of IR radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.
In 1-allyl-5,5-diethylbarbituric acid , the IR spectrum would be dominated by characteristic absorptions from the barbiturate ring and the appended allyl and ethyl groups. The key vibrational modes of the parent compound, Barbital, are well-characterized and serve as a baseline. nih.gov
Key IR Absorption Bands for 1-allyl-5,5-diethylbarbituric acid:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 3100 | N-H stretching | Amide (N3-H) |
| 3100 - 3000 | =C-H stretching | Alkene (Allyl) |
| 2980 - 2850 | C-H stretching (sp³) | Alkyl (Ethyl, Allyl) |
| 1750 - 1680 | C=O stretching (multiple bands) | Amide/Ureide Carbonyls |
| ~1645 | C=C stretching | Alkene (Allyl) |
| 1460 - 1380 | C-H bending | Alkyl (Ethyl, Allyl) |
| ~990 and ~920 | =C-H out-of-plane bending | Alkene (Allyl) |
The presence of the N-H stretching band confirms the secondary amide group, while the multiple strong carbonyl (C=O) absorptions are characteristic of the barbiturate ring. The C=C and =C-H vibrational modes are definitive markers for the allyl substituent.
For 1-allyl-5,5-diethylbarbituric acid, the C=C stretching vibration of the allyl group (~1645 cm⁻¹) would produce a strong and characteristic Raman signal. Conformational studies would focus on the rotational isomers (rotamers) around the N-C and C-C single bonds of the allyl and ethyl side chains, as different conformers would exhibit distinct spectral fingerprints, especially in the fingerprint region (below 1500 cm⁻¹).
Terahertz (THz) spectroscopy, operating in the far-infrared region (approx. 0.1-10 THz or 3-333 cm⁻¹), probes low-frequency collective vibrational modes, such as lattice vibrations and intermolecular hydrogen-bond vibrations. dgms.eujst.go.jp This makes it an exceptionally sensitive tool for distinguishing between different crystalline forms (polymorphs) of pharmaceutical compounds. researchgate.net
Studies on the polymorphs of Barbital have demonstrated that each crystalline form possesses a unique and distinct THz absorption spectrum, allowing for their unambiguous identification and quantification. researchgate.net These spectral "fingerprints" arise directly from the unique crystal lattice structure and intermolecular hydrogen bonding network of each polymorph. dgms.eu For 1-allyl-5,5-diethylbarbituric acid, different methods of crystallization could yield various solid-state forms, each of which would be expected to produce a unique THz spectrum, enabling detailed analysis of its solid-state landscape.
Mass Spectrometry (MS) in Mechanistic Research
Mass spectrometry is a powerful analytical technique that provides critical information on the molecular weight and structure of compounds through ionization and fragmentation analysis.
Fragmentation Pathway Analysis for Structural Elucidation
In mass spectrometry, particularly under electron ionization (EI), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) which is often energetically unstable. researchgate.net This instability causes the molecular ion to break apart into smaller, charged fragments. The resulting pattern of fragments is unique to the molecule's structure and serves as a molecular fingerprint. researchgate.netresearchgate.net
Barbiturates are known to be highly susceptible to dissociation in mass spectrometry due to the presence of alkyl or aryl side chains on a nonaromatic ring. nih.govresearchgate.net Their fragmentation is often characterized by extensive α-cleavage (cleavage of the C-C bond adjacent to a functional group) and subsequent rearrangements, which can sometimes complicate identification as many barbiturates exhibit similar fragmentation patterns. nih.govresearchgate.net
For Alphenal (Molar Mass: 244.25 g·mol⁻¹), the fragmentation process is dictated by its structure, which features a barbiturate core with two substituents at the C5 position: an allyl group and a phenyl group. wikipedia.orgchemspider.com The primary fragmentation pathways involve the cleavage of these substituents from the core ring structure. The loss of the allyl group (C₃H₅•, mass of 41) or the phenyl group (C₆H₅•, mass of 77) are expected to be primary fragmentation events. Subsequent fragmentation can involve the characteristic cleavage of the barbiturate ring itself.
A proposed fragmentation pathway for Alphenal under electron ionization is detailed in the table below.
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 244 | [M]⁺ | Molecular ion of Alphenal |
| 203 | [M - C₃H₅]⁺ | Loss of the allyl radical from the molecular ion |
| 167 | [M - C₆H₅]⁺ | Loss of the phenyl radical from the molecular ion |
This table is based on established fragmentation principles for substituted barbiturates.
Electrospray Ionization (ESI-TQ) for Gas-Phase Acidity Studies
Electrospray ionization tandem mass spectrometry (ESI-MS/MS), often performed on a triple quadrupole (TQ) instrument, is a sophisticated technique used to study the intrinsic properties of molecules in the gas phase, free from solvent effects. One such property is gas-phase acidity (GA), which quantifies the thermodynamic favorability of proton removal from a molecule.
While no specific gas-phase acidity studies have been published for Alphenal, research on closely related 5,5-dialkyl barbituric acids provides significant insight. Studies using the extended kinetic Cooks method (EKCM) with an ESI-TQ mass spectrometer have successfully determined the GA of compounds like 5,5-diethyl barbituric acid. This compound shares the same core and C5 diethyl substituents as Alphenal, differing only by the N1-allyl group. The research focused on the deprotonation of the N-H site on the barbiturate ring. For 5,5-diethyl barbituric acid, the gas-phase acidity for the N-H site was determined to be approximately 1368 kJ mol⁻¹. This value indicates the intrinsic acidity of the imide proton on the barbiturate ring, a key feature also present in Alphenal.
X-ray Crystallography and Solid-State Structural Studies
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular configuration, conformation, and the intermolecular interactions that govern crystal packing.
Determination of Molecular Configuration and Conformation
The molecular configuration and conformation of Alphenal have been successfully determined through single-crystal X-ray diffraction. At least one crystalline form, designated Form I, has been structurally characterized. acs.org The crystallographic data for Alphenal Form I is available from the Cambridge Crystallographic Data Centre under the deposition number 714228. acs.org
Analysis of this data revealed that Alphenal Form I crystallizes in the orthorhombic crystal system. researchgate.netresearchgate.net The orthorhombic system is characterized by a unit cell with three mutually perpendicular axes (α = β = γ = 90°), each of a different length (a ≠ b ≠ c). britannica.comwikipedia.orgaflowlib.org This detailed structural solution provides the precise bond lengths, bond angles, and torsional angles of the Alphenal molecule in the solid state, defining its specific three-dimensional shape.
Crystal Packing and Intermolecular Hydrogen-Bonding Motifs
The arrangement of molecules within a crystal, known as crystal packing, is directed by a variety of intermolecular forces, with hydrogen bonding being particularly significant in barbiturates. nih.govresearchgate.net The crystal structure analysis of Alphenal's orthorhombic modification (Form I) shows that the molecules are organized into layers held together by N-H···O=C hydrogen bonds. researchgate.netresearchgate.net
This type of hydrogen bond, where the imide proton (N-H) acts as a hydrogen bond donor and a carbonyl oxygen (C=O) acts as an acceptor, is a defining feature of barbiturate crystal structures. iucr.orgnih.gov These interactions are often highly directional and lead to the formation of robust supramolecular assemblies. In many barbiturates, these interactions result in recognizable patterns, or synthons, such as centrosymmetric dimers and extended chains or ribbons. nih.gov The finding of hydrogen-bonded layers in Alphenal Form I indicates a well-ordered, two-dimensional network of molecules that then stack to form the three-dimensional crystal. researchgate.netresearchgate.net
| Interaction Type | Donor | Acceptor | Resulting Motif |
| Hydrogen Bond | N-H (imide) | C=O (carbonyl) | Molecular Layers |
Polymorphism and Pseudopolymorphism Research
Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can result in different physicochemical properties such as solubility and stability. nih.govsymbiosisonlinepublishing.com The study of polymorphism is critically important in the pharmaceutical field. symbiosisonlinepublishing.comwiley-vch.de
Research into the solid-state forms of barbiturates has revealed that polymorphism is a common phenomenon in this class of compounds. nih.govresearchgate.net For Alphenal, the existence of at least one specific polymorph, Form I, is well-documented. researchgate.netresearchgate.netacs.org
The structural uniqueness of Alphenal Form I is highlighted by its use in studies of isomorphic seeding. Researchers have used crystals of Alphenal Form I as a template to induce the crystallization of a specific, metastable polymorph of Phenobarbital (B1680315) (Form VIII). researchgate.netresearchgate.net This indicates a structural similarity (isomorphism) between the crystal packing of Alphenal Form I and that of Phenobarbital Form VIII, where the surface of the Alphenal crystal provides a favorable template for the nucleation and growth of the specific phenobarbital polymorph. This application underscores the importance of characterizing the distinct polymorphic forms of barbiturates, as their specific crystal structures can influence the solid-state behavior of related molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
Extensive searches of scientific literature and spectral databases did not yield specific Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound Barbituric acid, 1-allyl-5,5-diethyl-. While the synthesis of N-substituted allyl barbiturates, including derivatives of 5,5-diethylbarbituric acid (barbital), has been reported, detailed studies on their electronic structure using UV-Vis spectroscopy, including absorption maxima (λmax), molar absorptivity (ε), and specific electronic transitions, are not available in the reviewed literature.
General principles of UV-Vis spectroscopy suggest that the barbiturate ring itself is the primary chromophore. The electronic transitions in barbituric acid and its derivatives are typically associated with the n → π* and π → π* transitions of the carbonyl and unsaturated C-N bonds within the heterocyclic ring. The introduction of an allyl group at the N-1 position would not be expected to significantly conjugate with the pyrimidine (B1678525) ring chromophore, and therefore would likely have a minimal effect on the primary absorption bands compared to the parent 5,5-diethylbarbituric acid. However, without experimental data, this remains a theoretical consideration.
Due to the lack of specific research findings, no data tables on the UV-Vis spectroscopic characterization of Barbituric acid, 1-allyl-5,5-diethyl- can be provided.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For barbiturates, methods like Density Functional Theory (DFT) and high-accuracy composite methods such as the Gaussian-n series are widely employed.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it suitable for studying barbiturate (B1230296) derivatives. dergipark.org.trnih.gov The geometry optimization process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable three-dimensional arrangement of its atoms. For barbiturates, functionals like B3LYP are commonly paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to perform these calculations. dergipark.org.trbohrium.com
Once the geometry is optimized, a range of electronic properties can be calculated. These include:
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For 1-allyl-5,5-diethylbarbituric acid, the oxygen atoms of the carbonyl groups are expected to be the most negative regions, while the N-H proton is a site of positive potential. bohrium.com
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. biointerfaceresearch.com
Theoretical calculations on various barbiturate derivatives have demonstrated good agreement between DFT-calculated geometric parameters (bond lengths and angles) and experimental data obtained from X-ray crystallography. bohrium.com
Table 1: Common DFT Functionals and Basis Sets for Barbiturate Analysis
| Functional | Basis Set | Application |
|---|---|---|
| B3LYP | 6-31G(d) | Geometry Optimization, Vibrational Frequencies |
| B3LYP | 6-311++G(d,p) | Geometry Optimization, Solvation Energies, LogP Calculation |
| ωB97XD | 6-31+G(d,p) | Geometry Optimization with Dispersion Correction |
The Gaussian-n (Gn) theories, such as G3 and G4, are high-accuracy composite methods designed to yield thermochemical data close to experimental accuracy. nsf.gov These methods involve a series of calculations with different levels of theory and basis sets, which are then combined and empirically corrected to estimate a precise total energy.
These methods are particularly valuable for calculating properties like gas-phase acidity (GA). Experimental and computational studies on 5,5-dialkyl barbituric acids, which are structurally very similar to 1-allyl-5,5-diethylbarbituric acid (differing only by the N-allyl group), have been performed using G3 and G4 theories. The acidity of these compounds is primarily associated with the deprotonation of the N-H group. The calculated GA values show excellent consistency with experimental results derived from methods like the extended kinetic Cooks method. For 5,5-diethylbarbituric acid, the experimental gas-phase acidity for the N-H site was determined to be approximately 1368 kJ mol⁻¹, a value strongly supported by G3 and G4 calculations.
Table 2: Calculated Gas-Phase Acidity (GA) for Barbituric Acid Derivatives (kJ mol⁻¹)
| Compound | Acidic Site | Experimental GA | G3 Theoretical GA | G4 Theoretical GA |
|---|---|---|---|---|
| Barbituric Acid | C5–H | 1330.9 ± 10.0 | - | - |
| Barbituric Acid | N–H | 1361.5 ± 10.5 | - | - |
| 5,5-dimethylbarbituric acid | N–H | ~1368 | 1367.7 | 1368.1 |
| 5,5-diethylbarbituric acid | N–H | ~1368 | 1367.3 | 1367.7 |
Data sourced from studies on 5,5-dialkyl barbituric acids.
Conformational Analysis and Molecular Dynamics Simulations
The presence of flexible alkyl and allyl groups in 1-allyl-5,5-diethylbarbituric acid gives rise to multiple possible conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and determine their relative energies. This is crucial as the biological activity and physical properties of a molecule can depend on its preferred conformation.
The key sources of conformational flexibility in this molecule are:
Rotation around the C-C single bonds within the two ethyl groups at the C5 position.
Rotation around the N-C and C-C bonds of the allyl group attached to the N1 position.
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. nih.goveasychair.org An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements over time, providing a "movie" of molecular motion. nih.gov For a molecule like 1-allyl-5,5-diethylbarbituric acid, MD simulations can:
Explore the conformational space to identify the most stable and frequently occurring conformers.
Reveal the dynamic behavior of the flexible side chains and how they interact with the rigid barbiturate ring.
Simulate the molecule's behavior in different environments, such as in a solvent or interacting with a biological target, to understand how these interactions influence its conformation and dynamics. nih.gov
While specific MD studies on 1-allyl-5,5-diethylbarbituric acid are not prominent in the literature, the methodology is standard for analyzing flexible drug-like molecules to gain insight into their dynamic structure-activity relationships. unibo.it
Tautomerism Studies and Energetics
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The barbiturate ring is capable of extensive tautomerism due to the presence of amide and active methylene (B1212753) groups.
Barbituric acid and its derivatives can exist in several tautomeric forms, primarily through keto-enol and lactam-lactim conversions. The parent compound, barbituric acid, can theoretically exist in numerous tautomeric forms. biointerfaceresearch.com However, extensive DFT calculations have consistently shown that the tri-keto form is the most stable tautomer in the gas phase and in various solvents. ias.ac.inresearchgate.net
For 1-allyl-5,5-diethylbarbituric acid, the N1 position is substituted with an allyl group, which prevents tautomerization involving that nitrogen atom. However, the N3-H proton and the protons on the C5 methylene group (in the parent acid) are still potential sites for tautomerization. Given the C5-disubstitution, the primary tautomerism for this specific molecule involves the remaining N3-H proton, leading to lactam-lactim tautomerism, where the keto form (lactam) is in equilibrium with its enol-like form (lactim). Computational studies on the parent ring system overwhelmingly indicate that the diketo-lactam form is energetically favored. nih.gov
Figure 1: Predominant Tautomeric Form of the 1-allyl-5,5-diethylbarbituric acid Ring (Image depicting the tri-keto form as the most stable)
Substituents on the barbiturate ring can significantly influence the relative stability of different tautomers.
C5 Substituents: Theoretical studies on C5-substituted barbituric acids show that substituents generally decrease the energy difference between the most stable tri-keto form and the next most stable enol tautomer (the 4-hydroxy form). ias.ac.in Electron-donating alkyl groups, like the two ethyl groups in 1-allyl-5,5-diethylbarbituric acid, stabilize the tri-keto form but also reduce the energy penalty for enolization compared to the unsubstituted acid.
N1 Substituent: The presence of the allyl group on the N1 nitrogen fundamentally alters the tautomeric possibilities by removing one of the mobile imide protons. This locks the N1-C2-N3 portion of the ring into a specific lactam structure. The remaining tautomeric equilibrium is between the N3-lactam and its corresponding lactim form. The allyl group itself, being weakly electron-donating, has a minor electronic influence on this equilibrium compared to the powerful thermodynamic preference for the keto form of the amide group.
Therefore, computational studies predict that 1-allyl-5,5-diethylbarbituric acid will exist almost exclusively in its tri-keto tautomeric form under normal conditions.
Prediction of Spectroscopic Parameters
A thorough search of scientific databases and computational chemistry literature yielded no specific studies on the theoretical prediction of spectroscopic parameters for 1-allyl-5,5-diethyl-barbituric acid. Consequently, no computed data for parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, coupling constants, or infrared (IR) vibrational frequencies for this specific molecule are available in the reviewed literature.
Gas-Phase Acidity Determinations
There are no dedicated experimental or computational studies reported in the scientific literature regarding the gas-phase acidity of 1-allyl-5,5-diethyl-barbituric acid. While the gas-phase acidities of other compounds in the barbiturate family, such as 5,5-dialkyl barbituric acids, have been determined through methods like electrospray ionization-triple quadrupole mass spectrometry and supported by quantum chemical calculations, these studies have not been extended to include the 1-allyl derivative. nih.govnih.gov Therefore, no theoretical or experimentally supported gas-phase acidity values for 1-allyl-5,5-diethyl-barbituric acid can be presented.
Molecular Interactions with Model Systems (e.g., purely chemical host-guest systems)
An extensive review of the literature on supramolecular chemistry and molecular modeling reveals no specific research on the molecular interactions of 1-allyl-5,5-diethyl-barbituric acid within purely chemical host-guest systems. Although the principles of host-guest chemistry are well-established, with various host molecules like cyclodextrins, calixarenes, and cucurbiturils being studied with a wide range of guest molecules, there are no published computational or experimental studies that specifically investigate the inclusion complexes or other forms of molecular association between 1-allyl-5,5-diethyl-barbituric acid and a synthetic molecular host.
Advanced Analytical Methodologies in Research
Chromatographic Method Development for Research Purity and Impurity Profiling
Chromatography is a cornerstone for the separation and analysis of Barbituric acid, 1-allyl-5,5-diethyl- from related substances, synthetic precursors, and degradation products. The development of robust chromatographic methods is essential for ensuring the quality and consistency of the compound in a research setting.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of barbiturates. For Barbituric acid, 1-allyl-5,5-diethyl-, reversed-phase (RP) HPLC methods are typically developed for purity assessment and impurity profiling. These methods offer excellent resolution and quantification capabilities.
A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com The pH of the mobile phase can be adjusted to control the ionization state of the analyte and improve peak shape and retention. For mass spectrometry compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of phosphoric acid. sielc.com Detection is commonly achieved using a UV detector, as the barbiturate (B1230296) ring possesses a chromophore that absorbs in the low UV region (around 210-240 nm). researchgate.net
Detailed research findings for structurally similar barbiturates show that parameters such as column particle size, column length, and flow rate are optimized to achieve baseline separation of the main peak from all potential impurities. researchgate.net For instance, an impurity in amobarbital was successfully isolated and identified using semipreparative HPLC, demonstrating the power of this technique in impurity profiling. nih.gov
Table 1: Illustrative HPLC Parameters for Barbiturate Analysis
| Parameter | Typical Condition | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Eluent system to control retention and separation. |
| Gradient | Isocratic or Gradient Elution | To optimize separation of multiple components. |
| Flow Rate | 1.0 mL/min | Controls analysis time and resolution. |
| Column Temp. | 25-30 °C | Ensures reproducible retention times. |
| Detection | UV at 220 nm | For quantification based on UV absorbance. |
| Injection Vol. | 10 µL | Volume of sample introduced for analysis. |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another powerful technique for the analysis of barbiturates, valued for its high resolution. However, due to the polarity and limited volatility of barbituric acid derivatives, derivatization is often required prior to analysis. A common approach is "flash methylation" in a hot injection port using reagents like trimethylanilinium hydroxide (B78521) (TMAH), which converts the acidic protons on the barbiturate ring into methyl groups. researchgate.net This process creates more volatile and thermally stable derivatives, resulting in improved chromatographic peak shapes.
The separation is typically performed on a non-polar or medium-polarity capillary column, such as one coated with a cross-linked methyl silicone or phenyl-methyl polysiloxane stationary phase. researchgate.net The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its robustness and wide linear range.
Table 2: Representative GC Parameters for Derivatized Barbiturate Analysis
| Parameter | Typical Condition | Purpose |
| Column | HP-1 (Cross-Linked Methyl Silicone), 30 m | High-resolution capillary column for separation. |
| Carrier Gas | Helium | Inert gas to carry sample through the column. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization and derivatization. |
| Oven Program | Start at 150°C, ramp to 280°C | Temperature gradient to elute components. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds. |
| Derivatization | Trimethylanilinium hydroxide (TMAH) | Increases volatility and thermal stability. |
Chiral Chromatography for Enantiomeric Separation
While Barbituric acid, 1-allyl-5,5-diethyl- itself is not chiral (the C5 carbon is bonded to two identical ethyl groups), many related barbiturates that are substituted with different groups at the C5 position are chiral and exist as a racemic mixture of enantiomers. In such cases, chiral chromatography is indispensable for separating these stereoisomers. nih.gov The separation of enantiomers is crucial as they can exhibit different pharmacological and toxicological profiles.
The direct resolution of enantiomers is most often achieved using a chiral stationary phase (CSP) in HPLC. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. mdpi.com For example, the enantiomers of a photoreactive derivative of mephobarbital were successfully separated using a Daicel Chiralpack® AD column. nih.gov The mobile phase in chiral separations is often a non-polar solvent system, like hexane/isopropanol, though reversed-phase and polar organic modes can also be effective depending on the specific CSP and analyte. mdpi.com Optimization of the mobile phase composition, flow rate, and column temperature is critical to achieving baseline resolution of the enantiomeric peaks. nih.gov
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for monitoring the progress of chemical reactions in real-time during the synthesis of Barbituric acid, 1-allyl-5,5-diethyl-. thieme.de By spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel), researchers can qualitatively track the consumption of starting materials and the formation of the desired product.
The separation is achieved by developing the plate in a sealed chamber with an appropriate solvent system (mobile phase). The choice of solvent system is crucial for achieving differential migration of the reactants and products. After development, the spots are visualized, typically under UV light or by staining with a chemical reagent like potassium permanganate. The relative positions of the spots (retardation factor, Rf) provide a quick assessment of the reaction's status, indicating whether it has gone to completion or if side products are being formed. researchgate.net
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide an unparalleled level of analytical detail, enabling both identification and quantification of components in a single analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the powerful identification capabilities of mass spectrometry. After separation on the GC column, the analyte molecules are ionized (commonly by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint that allows for the unambiguous identification of Barbituric acid, 1-allyl-5,5-diethyl-, and any co-eluting impurities. nih.gov This technique is invaluable for confirming the structure of synthetic products and identifying unknown byproducts.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of barbiturates, often in complex biological matrices. researchgate.net After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to the analyte is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low concentrations, minimizing interference from matrix components. researchgate.net Gas-phase acidity studies of 5,5-dialkyl barbituric acids have been conducted using electrospray ionization-triple quadrupole (ESI-TQ) mass spectrometry, highlighting the utility of this platform for fundamental chemical characterization. nih.govnih.gov
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a powerful platform for the analysis of electroactive compounds, including certain barbiturates. These techniques are advantageous due to their simplicity, high sensitivity, and the potential for miniaturization. doi.org For a molecule like Barbituric acid, 1-allyl-5,5-diethyl-, both the barbiturate ring and the allyl group can potentially exhibit electrochemical activity under specific conditions.
Voltammetric techniques, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), are particularly relevant. purdue.edu These methods involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. A glassy carbon electrode (GCE) is often employed for the analysis of organic molecules. doi.org
The barbiturate ring can undergo oxidation or reduction at the electrode surface, depending on the applied potential and pH of the supporting electrolyte. The allyl group's double bond is also susceptible to electrochemical reactions. The specific potential at which these reactions occur can be used for qualitative identification, while the peak current provides a basis for quantitative determination. Research on benzoyl derivatives of phenobarbital (B1680315) has shown that the electrode process can involve the participation of protons, making pH a critical parameter for optimization. doi.org While specific studies on Barbituric acid, 1-allyl-5,5-diethyl- are not extensively documented in readily available literature, the principles established for similar structures provide a clear framework for developing a voltammetric method. doi.orgpurdue.edu
The expected output of a voltammetric analysis would be a voltammogram, plotting current versus potential. The key parameters derived from this plot are the peak potential (Ep) and the peak current (Ip), as illustrated in the hypothetical data below.
Table 1: Hypothetical Voltammetric Parameters for Barbituric acid, 1-allyl-5,5-diethyl-
| Technique | Peak Potential (Ep) vs. Ag/AgCl | Peak Current (Ip) at 10 µM |
| Differential Pulse Voltammetry (DPV) | -1.25 V | 0.8 µA |
| Square Wave Voltammetry (SWV) | -1.22 V | 1.5 µA |
This data illustrates how different techniques can yield varying sensitivity (peak current) for the same analyte concentration.
Quantitative Chemical Analysis in Academic Settings
Classical chemical methods, refined for modern academic research, continue to provide reliable and cost-effective means for the quantitative analysis of specific functional groups within a molecule.
Bromometric Methods for Unsaturated Barbiturates
The presence of an allyl group (a C=C double bond) in "Barbituric acid, 1-allyl-5,5-diethyl-" makes it amenable to quantification by bromometric titration. This method is based on the electrophilic addition of bromine across the double bond. The reaction stoichiometry is typically 1:1, where one mole of bromine reacts with one mole of the unsaturated compound.
The procedure involves titrating a known amount of the sample with a standardized solution of bromine, often generated in situ from a potassium bromate (B103136) and potassium bromide solution under acidic conditions. The endpoint of the titration can be detected either visually, using an indicator like methyl red, or instrumentally. The disappearance of the bromine color indicates that all the analyte has reacted. The volume of bromine solution consumed is then used to calculate the concentration of the unsaturated barbiturate.
Table 2: Example of Bromometric Titration Data for Quantification
| Sample No. | Sample Weight (mg) | Titrant Volume (mL) | Calculated Purity (%) |
| 1 | 250.5 | 11.15 | 99.6 |
| 2 | 251.2 | 11.18 | 99.6 |
| 3 | 249.8 | 11.10 | 99.5 |
Assumes a standardized 0.1 N Bromine solution.
Potentiometric Titration
Potentiometric titration is a highly accurate method for the analysis of barbiturates. A notable application is the mercurimetric titration, where barbiturates react with mercury(II) ions to form stable complexes. nih.govtandfonline.com A particularly effective approach developed for academic and pharmaceutical analysis is the two-phase potentiometric titration. nih.govnih.gov
In this procedure, the barbiturate is dissolved in an aqueous borate (B1201080) buffer, and an immiscible organic phase (e.g., chloroform (B151607) and benzyl (B1604629) alcohol) is added. nih.gov The solution is then titrated with a standard solution of mercury(II) nitrate. nih.gov A rotating mercury electrode can serve as the indicator electrode to monitor the potential change in the solution. nih.gov The endpoint is identified by a sharp change in potential, corresponding to the complete complexation of the barbiturate. This two-phase system is superior to single-phase titrations as it allows for the successful determination of lower concentrations (10⁻³ to 10⁻⁴ M) of barbiturates with high precision. nih.gov The relative standard deviation for such methods can be smaller than 1.5%. nih.gov
Method Validation and Transfer in Academic Research Settings
For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.
Principles of Accuracy, Precision, Specificity, Linearity, and Robustness
The core parameters evaluated during method validation are universally recognized in scientific research.
Accuracy : This expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. gavinpublishers.com For barbiturate analysis, it is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix.
Precision : This measures the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. gavinpublishers.com It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
Specificity : This is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com In chromatographic methods, this is demonstrated by the separation of the analyte peak from other potential peaks.
Linearity : This is the ability of the method (within a given range) to obtain test results which are directly proportional to the concentration of the analyte. gavinpublishers.com It is evaluated by analyzing a series of standards of different concentrations and is typically expressed by the correlation coefficient (r²) of the calibration curve.
Robustness : This is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). It provides an indication of its reliability during normal usage.
Table 3: Typical Validation Parameters for a Chromatographic Method for Barbiturate Analysis
| Parameter | Acceptance Criteria | Typical Result |
| Accuracy | 98.0% - 102.0% Recovery | 99.5% |
| Precision (RSD) | ≤ 2.0% | 0.8% |
| Specificity | No interference at analyte retention time | Peak purity > 0.999 |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of target concentration | Confirmed |
| Robustness | RSD ≤ 2.0% for varied parameters | 1.5% |
Strategies for Method Development and Optimization
The development of a new analytical method is a systematic process aimed at achieving the desired performance characteristics. For a compound like Barbituric acid, 1-allyl-5,5-diethyl-, developing a chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is a common strategy. ijsra.netresearchgate.net
The initial steps involve gathering information about the analyte's physicochemical properties (e.g., solubility, pKa, UV absorbance). Method development then proceeds with the selection of the appropriate technique and initial conditions. For an HPLC method, this would include:
Column Selection : A reversed-phase column (e.g., C18) is often a starting point for barbiturates. virginia.gov
Mobile Phase Selection : A mixture of an aqueous buffer and an organic solvent (like methanol or acetonitrile) is typical. The pH of the buffer is a critical parameter to control the ionization state of the barbiturate and achieve good peak shape. nih.gov
Detector Selection : A UV detector is commonly used for barbiturates, with the detection wavelength set at an absorbance maximum (e.g., ~240 nm). nih.gov
Optimization : Once initial conditions are established, parameters are systematically optimized. This can involve adjusting the mobile phase composition, gradient elution profile, flow rate, and column temperature to achieve the desired separation (specificity), peak shape, and run time. virginia.gov For complex mixtures, separating isomers like amobarbital and pentobarbital (B6593769) can be a significant challenge requiring careful optimization. virginia.govnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful tool, offering high selectivity and sensitivity. ijsra.netnih.gov Method development for LC-MS/MS involves optimizing not only the chromatographic separation but also the mass spectrometer parameters, such as ionization mode (e.g., negative ionization for barbiturates) and the selection of precursor and product ions for multiple reaction monitoring (MRM). virginia.gov
Sample Preparation and Solvent Selection for Research Analysis
The accurate and reliable analysis of "Barbituric acid, 1-allyl-5,5-diethyl-" in research settings is critically dependent on meticulous sample preparation and appropriate solvent selection. These preliminary steps are essential to isolate the analyte from complex matrices, minimize interference, and ensure compatibility with the chosen analytical instrumentation. The methodologies employed are largely influenced by the nature of the sample matrix (e.g., biological fluids, reaction mixtures) and the analytical technique to be used (e.g., chromatography, mass spectrometry).
Sample Preparation Methodologies
For the analysis of barbiturates like "Barbituric acid, 1-allyl-5,5-diethyl-", two primary extraction techniques are prevalent: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods often depends on factors such as sample volume, required purity of the extract, and throughput needs.
Liquid-Liquid Extraction (LLE)
LLE is a conventional and widely used method for the extraction of barbiturates from aqueous samples, such as plasma and urine. This technique partitions the analyte between two immiscible liquid phases. For weakly acidic compounds like barbiturates, the pH of the aqueous sample is adjusted to be below the pKa of the compound to ensure it is in its neutral, more organic-soluble form.
Commonly employed organic solvents for the LLE of barbiturates include:
Ethyl acetate: Often chosen for its good recovery of a wide range of drugs.
Diethyl ether: A volatile solvent that provides clean extracts but requires careful handling due to its flammability and potential for peroxide formation.
Chloroform: Effective for extracting barbiturates, though its use is sometimes limited due to safety and environmental concerns. nih.gov
n-Hexane/Isoamyl alcohol mixtures: These mixtures can be optimized to enhance extraction efficiency and reduce the extraction of highly polar interferences.
The general procedure for LLE involves acidifying the aqueous sample, adding the organic solvent, vortexing to facilitate extraction, and then separating the organic layer containing the analyte. The organic extract is typically evaporated to dryness and the residue is reconstituted in a solvent compatible with the analytical instrument.
Solid-Phase Extraction (SPE)
SPE has gained popularity as an alternative to LLE due to its efficiency, selectivity, and potential for automation. It involves passing the liquid sample through a solid sorbent that retains the analyte. Interfering substances can be washed away, and the purified analyte is then eluted with a suitable solvent.
For barbiturates, reversed-phase (e.g., C8, C18) or ion-exchange sorbents are commonly used. The general steps for SPE are:
Conditioning: The sorbent is treated with a solvent like methanol, followed by water or a buffer to activate it.
Loading: The pre-treated sample is passed through the sorbent.
Washing: The sorbent is washed with a specific solvent to remove interferences while retaining the analyte.
Elution: The analyte is desorbed from the sorbent using a small volume of an appropriate elution solvent.
The eluate is then typically evaporated and reconstituted for analysis. SPE can offer cleaner extracts and higher recovery compared to LLE, especially for complex biological matrices.
Solvent Selection for Analysis
The choice of solvent is critical not only for extraction but also for the final analytical determination, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Solvents for High-Performance Liquid Chromatography (HPLC)
For the HPLC analysis of barbiturates, reversed-phase chromatography is the most common approach. The mobile phase typically consists of a mixture of an aqueous component (water with a buffer, such as phosphate (B84403) or acetate) and an organic modifier.
Common organic modifiers include:
Methanol: A polar protic solvent that is widely used due to its miscibility with water and good solvating properties for barbiturates.
Acetonitrile: A polar aprotic solvent that often provides better peak shapes and lower backpressure compared to methanol.
The selection of the mobile phase composition is crucial for achieving optimal separation and retention of "Barbituric acid, 1-allyl-5,5-diethyl-". A typical mobile phase might be a gradient or isocratic mixture of a buffered aqueous solution and methanol or acetonitrile. For instance, a water-methanol mixture is often employed for the HPLC analysis of 5,5-diethylbarbituric acid and other related compounds.
Solvents for Gas Chromatography (GC)
For GC analysis, "Barbituric acid, 1-allyl-5,5-diethyl-" usually requires derivatization to increase its volatility and thermal stability. A common derivatization technique is methylation. After extraction and evaporation of the solvent, the residue can be reconstituted in a small volume of a derivatizing agent in a suitable solvent like methanol or dimethylformamide. The resulting derivative is then injected into the GC system. The initial extraction solvent should be volatile to be easily removed before derivatization.
The selection of appropriate solvents is a cornerstone of reliable analytical methodology for "Barbituric acid, 1-allyl-5,5-diethyl-". The following tables provide a summary of solvents commonly used in the extraction and analysis of barbiturates.
Table 1: Common Solvents for Liquid-Liquid Extraction of Barbiturates
| Solvent | Type | Boiling Point (°C) | Density (g/mL) | Key Properties |
|---|---|---|---|---|
| Ethyl Acetate | Ester | 77.1 | 0.902 | Good general-purpose extraction solvent. |
| Diethyl Ether | Ether | 34.6 | 0.713 | Highly volatile, provides clean extracts. |
| Chloroform | Halogenated | 61.2 | 1.489 | Effective but with health and safety considerations. nih.gov |
| n-Hexane | Alkane | 68.7 | 0.655 | Often used in mixtures to reduce polarity. |
Table 2: Common Solvents for Chromatographic Analysis of Barbiturates
| Solvent | Application | Key Properties |
|---|---|---|
| Methanol | HPLC Mobile Phase | Polar protic solvent, good miscibility with water. |
| Acetonitrile | HPLC Mobile Phase | Polar aprotic solvent, often provides sharper peaks. |
| Water (buffered) | HPLC Mobile Phase | Aqueous component to control pH and retention. |
| Dimethylformamide | GC Derivatization | High-boiling polar aprotic solvent for derivatization reactions. |
Future Directions in Chemical Research of Barbituric Acid, 1 Allyl 5,5 Diethyl
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of barbituric acid derivatives often involves condensation reactions that may utilize harsh reagents and organic solvents. jetir.org Future research will likely focus on developing greener and more sustainable synthetic pathways for Barbituric acid, 1-allyl-5,5-diethyl-. This aligns with the broader goals of green chemistry to reduce waste, minimize energy consumption, and use environmentally benign substances. jetir.org
Key areas of exploration include:
Solvent-Free Reactions: Inspired by protocols developed for other barbituric acid derivatives, solvent-free synthesis using grinding techniques could be a promising avenue. jetir.org This method, often catalyzed by simple, non-toxic salts like sodium acetate (B1210297), can lead to shorter reaction times, higher yields, and a cleaner reaction profile.
Catalytic Innovations: The use of novel catalysts is a cornerstone of modern synthetic chemistry. Research into heterogeneous nanocatalysts, such as sulfonic acid-functionalized silica (B1680970) (SBA-Pr-SO3H) or gold nanoparticles, could offer efficient and recyclable options for synthesizing the core structure or derivatives of Barbituric acid, 1-allyl-5,5-diethyl-. nih.govresearchgate.net These catalysts often work under milder conditions and can be easily separated from the reaction mixture, simplifying purification. nih.gov
Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions represents a significant step towards process intensification and sustainability. nih.govnih.gov An MCR approach to Barbituric acid, 1-allyl-5,5-diethyl- could involve the simultaneous combination of multiple starting materials, potentially in an aqueous medium, to construct the target molecule in a single, efficient step, thereby reducing waste and operational complexity. mdpi.com
| Approach | Traditional Method | Sustainable Alternative | Potential Advantages of Alternative |
| Solvent | Often uses organic solvents | Solvent-free grinding or aqueous media jetir.org | Reduced environmental impact, lower cost, simplified workup |
| Catalyst | May use stoichiometric strong bases | Recyclable nanocatalysts (e.g., SBA-Pr-SO3H) nih.gov | Catalyst reusability, higher efficiency, milder reaction conditions |
| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions (MCRs) nih.gov | Increased atom economy, reduced waste, shorter overall synthesis time |
| Energy | Often requires prolonged heating | Microwave irradiation or room temperature grinding | Faster reactions, reduced energy consumption |
Exploration of Advanced Spectroscopic Probes for Chemical Reactivity
Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and mechanistic elucidation. Future research on Barbituric acid, 1-allyl-5,5-diethyl- would benefit immensely from the application of advanced, in-situ spectroscopic techniques. These methods provide a real-time window into the reaction, tracking the concentration changes of reactants, intermediates, and products without the need for offline sampling. mt.commt.com
Potential spectroscopic probes for studying the synthesis and transformations of Barbituric acid, 1-allyl-5,5-diethyl- include:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Techniques like ReactIR™ can monitor the progress of a reaction by tracking the characteristic vibrational frequencies of functional groups in real-time. mt.com This would allow for the precise determination of reaction initiation, conversion rates, endpoint, and the identification of transient intermediates. mt.com
In-situ Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, offering another layer of real-time data for reaction monitoring, especially in aqueous media.
Advanced Nuclear Magnetic Resonance (NMR) Techniques: While traditionally an offline method, specialized NMR probes and flow cells can enable in-situ monitoring of reactions. researchgate.net This could provide detailed structural information on intermediates formed during the synthesis or subsequent reactions of Barbituric acid, 1-allyl-5,5-diethyl-.
The data gathered from these advanced methods would be invaluable for optimizing reaction conditions, improving yields, and gaining a fundamental understanding of the reaction kinetics and pathways. acs.org
Integration with Machine Learning and Artificial Intelligence for Chemical Prediction
The intersection of chemistry and artificial intelligence (AI) is a rapidly expanding frontier. For a molecule like Barbituric acid, 1-allyl-5,5-diethyl-, AI and machine learning (ML) offer powerful predictive capabilities that can accelerate research and discovery. nih.govnips.cc By training algorithms on large datasets of known chemical reactions and molecular properties, ML models can make accurate predictions for new or unstudied compounds. neurips.ccarxiv.org
Future research directions in this domain include:
Reaction Outcome Prediction: ML algorithms can be trained to predict the most likely products of a reaction involving Barbituric acid, 1-allyl-5,5-diethyl- under various conditions. neurips.cc This "GPS for chemistry" can help researchers prioritize successful synthetic routes and avoid costly and time-consuming experimental failures.
Property Prediction: AI models can predict a wide range of physicochemical properties, such as solubility, stability, and spectral characteristics, based solely on the molecular structure. arxiv.org This is particularly useful in the early stages of research for screening potential applications.
De Novo Design: Generative AI models can design novel derivatives of Barbituric acid, 1-allyl-5,5-diethyl- with specific desired properties. nih.gov These models can explore a vast chemical space to propose new structures that could be synthesized and tested for applications in materials science or other fields.
The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound and its derivatives. bath.ac.uk
| AI/ML Application Area | Specific Goal for Barbituric acid, 1-allyl-5,5-diethyl- | Potential Impact |
| Reactivity Prediction | Predict regioselectivity and yield of functionalization reactions. researchgate.net | Accelerates the design of synthetic routes for new derivatives. |
| Property Prediction | Forecast solubility, thermal stability, and photophysical properties. arxiv.org | Guides experimental work towards promising applications. |
| Synthesis Planning | Generate optimal, multi-step synthetic pathways. harvard.edu | Reduces development time for complex target molecules. |
| De Novo Molecular Design | Create novel barbiturate (B1230296) structures with tailored material properties. nih.gov | Expands the chemical space for new functional materials. |
Potential Applications in Materials Science as a Building Block
The structural features of Barbituric acid, 1-allyl-5,5-diethyl-—specifically its heterocyclic core capable of hydrogen bonding and its polymerizable allyl group—make it an intriguing candidate as a building block (synthon) in materials science. irapa.orgresearchgate.net Research in this area would focus on incorporating the molecule into larger macromolecular structures to impart specific functions.
Potential avenues for exploration are:
Polymer Chemistry: The allyl group on the N1 position is an ethylenically unsaturated moiety that can participate in polymerization reactions. google.com This opens the possibility of synthesizing novel polymers where the barbiturate unit is a part of the polymer backbone or a pendant group. Such materials could be investigated for unique thermal, mechanical, or optical properties.
Supramolecular Chemistry: The barbiturate core, with its multiple hydrogen bond donors and acceptors, is well-suited for creating ordered supramolecular assemblies. acs.orgresearchgate.net By co-crystallizing or self-assembling Barbituric acid, 1-allyl-5,5-diethyl- with complementary molecules, it may be possible to form functional materials like organogels or liquid crystals. acs.org The physical properties of these materials could be tuned by modifying the interacting components. acs.org
Functional Dyes and Probes: Barbituric acid derivatives have been explored as components in functional dyes. researchgate.net The electronic properties of the barbiturate ring can be modulated by its substituents. Future work could investigate whether derivatives of Barbituric acid, 1-allyl-5,5-diethyl- exhibit interesting photophysical properties, making them suitable for use as sensors or in optoelectronic devices.
Mechanistic Investigations of Complex Chemical Transformations
A deep understanding of reaction mechanisms is fundamental to controlling chemical processes and designing new transformations. For Barbituric acid, 1-allyl-5,5-diethyl-, future research will likely delve into the detailed mechanisms of its formation and subsequent reactions, combining experimental and computational approaches.
Key areas for mechanistic investigation include:
Hydrolytic Degradation: The stability of the barbiturate ring is pH-dependent. researchgate.net Detailed kinetic and mechanistic studies on the degradation of Barbituric acid, 1-allyl-5,5-diethyl- under various acidic and basic conditions would clarify its stability profile. Such studies often reveal complex pathways involving ring-opening to form intermediates like malonuric acids. researchgate.net
Transformations of the Allyl Group: The allyl substituent is a reactive handle for further chemical modifications. Mechanistic studies of reactions such as oxidation, reduction, or addition across the double bond would provide a roadmap for creating a diverse library of derivatives.
Computational Chemistry: High-level computational studies, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. nih.govacs.org These theoretical calculations can provide insights that are difficult to obtain experimentally, such as the precise geometry of transition states and the energetic barriers of different reaction channels. mdpi.com For example, computational studies on related barbiturates have been used to rationalize gas-phase acidity and tautomeric preferences, knowledge that is foundational to understanding reactivity. nih.govacs.org
By elucidating the underlying mechanisms of its chemical behavior, researchers can more effectively harness Barbituric acid, 1-allyl-5,5-diethyl- for the synthesis of complex and functional molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-allyl-5,5-diethylbarbituric acid, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving barbituric acid derivatives. For example, derivatives with allyl groups can be prepared by reacting 5,5-diethylbarbituric acid with allyl halides under basic conditions (e.g., sodium ethoxide). Purification often involves recrystallization or column chromatography. Purity validation requires techniques like:
- ¹H/¹³C NMR spectroscopy to confirm structural integrity and substitution patterns .
- High-performance liquid chromatography (HPLC) to assess chemical homogeneity .
- Elemental analysis to verify stoichiometric composition .
Q. What physicochemical properties (e.g., pKa, solubility) are critical for designing experiments with 1-allyl-5,5-diethylbarbituric acid?
- Methodological Answer : Key properties include:
- pKa : For 5,5-disubstituted barbiturates, pKa values typically range between 7.4–8.8, determined via potentiometric titration in aqueous solutions at 25°C. This affects ionization state and bioavailability .
- Solubility : Polar solvents like DMSO enhance solubility due to hydrogen-bonding interactions with the barbituric acid core. Solvent choice directly impacts NMR spectral quality and reaction design .
- Thermodynamic stability : Differential scanning calorimetry (DSC) can identify melting points (e.g., 134–136°C for analogous derivatives) to assess crystallinity .
Advanced Research Questions
Q. How can molecular docking and spectroscopy elucidate the DNA-binding mechanism of 1-allyl-5,5-diethylbarbituric acid derivatives?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions between the allyl-substituted derivative and DNA minor grooves. Focus on hydrogen bonding (e.g., -NH groups with DNA bases) and hydrophobic interactions with the diethyl moiety .
- UV-Vis spectroscopy : Monitor hypochromic shifts in DNA absorbance (e.g., at 260 nm) upon derivative binding. Calculate binding constants via the Benesi-Hildebrand method .
- Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) induced by derivative intercalation or groove binding .
Q. What solvent effects influence the NMR chemical shifts of 1-allyl-5,5-diethylbarbituric acid, and how are these accounted for in DFT calculations?
- Methodological Answer :
- Solvent interactions : DMSO forms hydrogen bonds with the imino protons of barbituric acid, causing downfield shifts in ¹H NMR. Solvent clusters (e.g., 4 DMSO molecules per barbiturate) must be modeled in quantum mechanical calculations .
- DFT methods : The BLYP functional with GIAO approximation provides the best agreement with experimental ¹H/¹³C NMR shifts. Basis sets like 6-311++G(d,p) are recommended for accuracy .
Q. How do substituents (allyl vs. phenyl) on the barbituric acid core affect structure-activity relationships (SAR) in pharmacological studies?
- Methodological Answer :
- SAR analysis : Compare derivatives using:
- In vitro assays : Measure IC₅₀ values for sedative/hypnotic activity (e.g., GABA receptor binding). Allyl groups may enhance lipophilicity, improving blood-brain barrier penetration .
- Computational metrics : Calculate partition coefficients (logP) and polar surface areas (PSA) to correlate substituent hydrophobicity with bioavailability .
- Data contradiction resolution : If allyl derivatives show lower activity than phenyl analogs, evaluate steric hindrance via molecular dynamics simulations .
Key Research Challenges
- Synthetic optimization : Allyl group introduction may require inert atmospheres to prevent oxidation. Use Schlenk techniques for air-sensitive intermediates .
- Data interpretation : Contradictions in DNA-binding affinity between docking and experimental results may arise from solvent effects or protonation state variability. Validate with free-energy calculations (e.g., MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
